N-(carbamothioylamino)acetamide hydrate
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Overview
Description
N-(carbamothioylamino)acetamide hydrate: is a chemical compound with the molecular formula C₃H₉N₃O₂S and a molecular weight of 151.19 g/mol . It is also known by its IUPAC name, 2-acetylhydrazine-1-carbothioamide hydrate . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(carbamothioylamino)acetamide hydrate typically involves the reaction of acetamide with thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate .
Industrial Production Methods: The process may include steps for purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(carbamothioylamino)acetamide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(carbamothioylamino)acetamide hydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(carbamothioylamino)acetamide hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- N-(carbamothioylamino)acetamide
- N-(carbamothioylamino)propionamide
- N-(carbamothioylamino)butyramide
Comparison: N-(carbamothioylamino)acetamide hydrate is unique due to its hydrate form, which can influence its solubility and reactivity compared to its anhydrous counterparts. The presence of the hydrate can also affect its stability and storage conditions .
Properties
IUPAC Name |
acetamidothiourea;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3OS.H2O/c1-2(7)5-6-3(4)8;/h1H3,(H,5,7)(H3,4,6,8);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYUDRFVXXTUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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